

SmBiT and LgBiT interaction explained

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Compound of Interest

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An In-depth Technical Guide to SmBiT and LgBiT Interaction: The Core of NanoBiT® Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NanoLuc® Binary Technology (NanoBiT®) has emerged as a powerful and versatile tool for studying protein-protein interactions (PPIs) in real-time within living cells. At the heart of this technology lies the interaction between two engineered subunits of the bright NanoLuc® luciferase: a large fragment termed LgBiT and a small peptide known as SmBiT. This guide provides a comprehensive technical overview of the SmBiT and LgBiT interaction, detailing the underlying principles, quantitative parameters, experimental protocols, and key applications in biological research and drug development.

Introduction to the SmBiT and LgBiT System

The NanoBiT® system is a protein-fragment complementation assay (PCA) built upon the foundation of the exceptionally bright NanoLuc® luciferase.^[1] The luciferase is split into two functionally incomplete subunits: the 17.6 kDa Large BiT (LgBiT) and a small, 11-amino acid peptide, the Small BiT (SmBiT).^[2] These subunits are independently optimized for stability and to have a very low affinity for each other.^[3] When SmBiT and LgBiT are fused to two proteins of interest, an interaction between these target proteins brings the LgBiT and SmBiT fragments into close proximity, facilitating their complementation and the reconstitution of a functional NanoLuc® enzyme.^[4] This restored enzyme then catalyzes the oxidation of a substrate, such

as furimazine, resulting in the emission of a bright, luminescent signal that can be detected and quantified.^[5]

A key feature of the SmBiT/LgBiT system is the reversible nature of the interaction.^[4] This allows for the dynamic monitoring of both the association and dissociation of protein partners in real-time, a significant advantage over many other PCA systems.^[4] The small size of the **SmBiT tag**, in particular, minimizes the risk of steric hindrance and interference with the natural function of the target proteins.^[4]

Quantitative Parameters of the SmBiT and LgBiT Interaction

The utility of the NanoBiT® system is underpinned by its favorable quantitative characteristics. The engineered low affinity between SmBiT and LgBiT is crucial for ensuring a low background signal and a high signal-to-noise ratio upon target protein interaction.

Parameter	Value	Reference
Size of SmBiT	11 amino acids (~1.3 kDa)	[6]
Size of LgBiT	~17.6 - 18 kDa	[2][4]
Dissociation Constant (KD) of SmBiT-LgBiT Interaction	190 μM	[2][5]
Luminescence Signal Increase Upon Interaction	>1,000-fold brighter than split firefly luciferase	[2]
Example Fold Change in Luminescence (CHIP-Hsp70 PPI)	180 ± 20-fold increase over background	[7]
Example Fold Change in Luminescence (CHIP-LWWPD PPI)	300 ± 2.7-fold increase over background	[7]

Experimental Protocols

The following sections provide a generalized methodology for utilizing the SmBiT and LgBiT system to study protein-protein interactions.

Vector Construction and Cloning

The first step in a NanoBiT® experiment is the generation of expression vectors encoding the proteins of interest fused to either SmBiT or LgBiT.

- **Vector Selection:** Choose appropriate NanoBiT® vectors. Commercially available vectors offer various options, including N-terminal and C-terminal fusion orientations and different promoters (e.g., CMV for high expression, TK for low, more physiological expression).[4][8]
- **Cloning Strategy:** The coding sequences of the target proteins are cloned into the selected LgBiT and SmBiT fusion vectors. Standard molecular cloning techniques, such as restriction enzyme digestion and ligation or seamless cloning methods, can be used.[3] It is often advisable to create both N- and C-terminal fusions for each protein to determine the optimal orientation that does not interfere with the protein-protein interaction.[9]

Cell Culture and Transfection

HEK293T and CHO cells are commonly used for NanoBiT® assays due to their high transfection efficiency and robust growth characteristics.

- **Cell Seeding:** Seed the chosen mammalian cells in a suitable format (e.g., 96-well plates) at a density that will result in 70-90% confluence at the time of transfection.
- **Transfection:** Co-transfect the cells with the SmBiT and LgBiT fusion constructs. The ratio of the two plasmids may need to be optimized, although a 1:1 ratio is a good starting point.[7] Use a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls, such as cells transfected with empty vectors or non-interacting protein pairs.
- **Incubation:** Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.

Luminescence Assay (Live-Cell)

The Nano-Glo® Live Cell Assay System is typically used for real-time detection of luminescence in living cells.

- Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent by diluting the furimazine substrate in the provided buffer according to the manufacturer's instructions.
- Assay Initiation: Add the prepared reagent to the cells.
- Signal Measurement: Immediately measure the luminescence using a plate reader. For kinetic studies, measurements can be taken at regular intervals over a desired period.

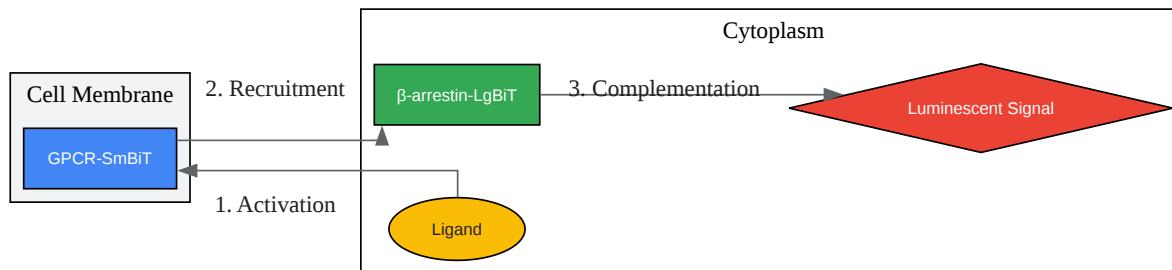
Data Analysis

The luminescence signal is directly proportional to the extent of the protein-protein interaction.

- Background Subtraction: Subtract the luminescence signal from control wells (e.g., cells expressing non-interacting partners) from the signal of the experimental wells.
- Normalization: If necessary, normalize the data to account for variations in cell number or transfection efficiency.
- Data Interpretation: An increase in luminescence compared to the negative control indicates an interaction between the target proteins. The magnitude of the signal change can be used to quantify the strength of the interaction.

Visualizations

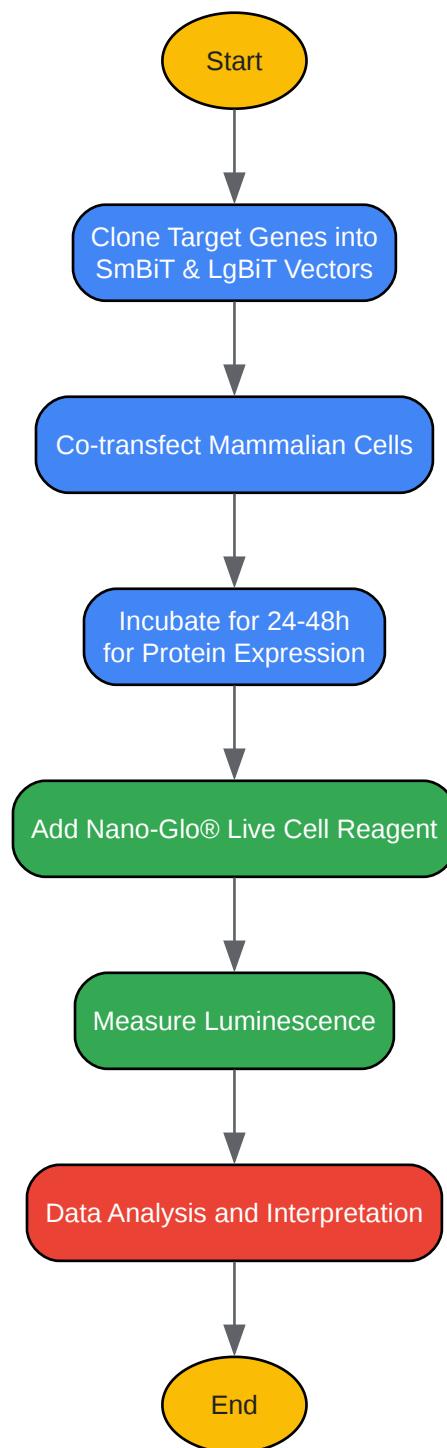
Signaling Pathway: GPCR-β-arrestin Interaction



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Caption: GPCR activation by a ligand induces recruitment of β -arrestin, leading to SmBiT/LgBiT complementation.

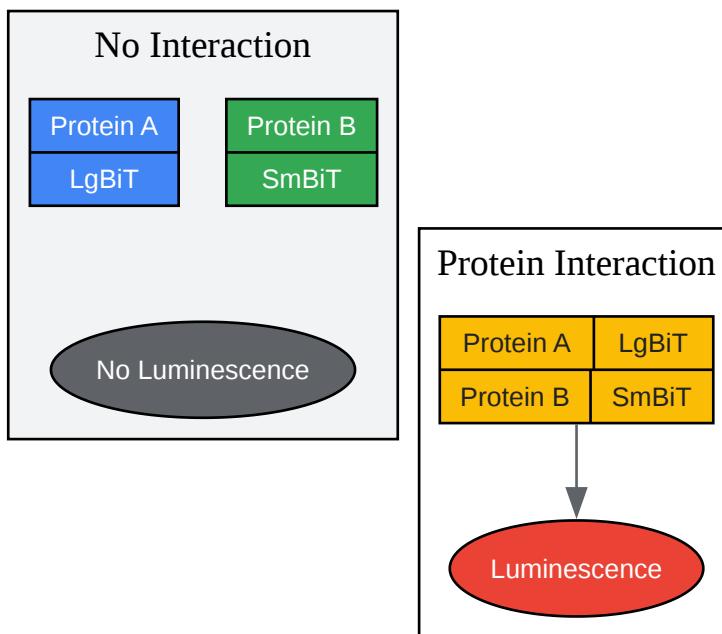
Experimental Workflow: NanoBiT® PPI Assay



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Caption: A streamlined workflow for conducting a NanoBiT® protein-protein interaction assay.

Logical Relationship: Principle of NanoBiT® Complementation



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Caption: The core principle of NanoBiT®: interaction-driven complementation of LgBiT and SmBiT.

Applications in Research and Drug Development

The robust and sensitive nature of the SmBiT/LgBiT interaction has led to its widespread adoption in various research areas:

- **Mapping Protein-Protein Interaction Networks:** The system is used to identify novel interaction partners and to validate known interactions in a cellular context.
- **Studying Signaling Pathways:** The real-time nature of the assay is ideal for monitoring the dynamic changes in protein interactions that occur during signal transduction. A prominent example is its application in studying G-protein-coupled receptor (GPCR) signaling, particularly the interaction with β -arrestins.^[10]

- High-Throughput Screening for Drug Discovery: The plate-based format and high signal-to-background ratio make the NanoBiT® assay well-suited for high-throughput screening of small molecule libraries to identify compounds that either inhibit or stabilize protein-protein interactions.[4]
- Investigating Viral-Host Interactions: The small size of the **SmBiT tag** is advantageous for studying the interactions of viral proteins, where genetic cargo capacity can be a limiting factor.

Conclusion

The interaction between the SmBiT and LgBiT subunits of NanoLuc® luciferase provides a highly sensitive, dynamic, and quantitative method for studying protein-protein interactions in living cells. The engineered low affinity of this interaction is a cornerstone of the technology, ensuring minimal background and a robust signal upon the association of target proteins. With its straightforward experimental workflow and broad applicability, the NanoBiT® system is a valuable tool for researchers and drug development professionals seeking to unravel the complexities of cellular protein networks.

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